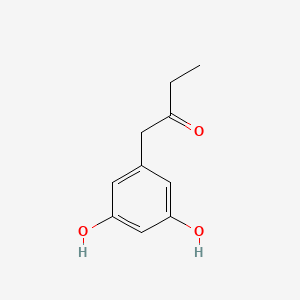
1-(3,5-Dihydroxyphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dihydroxyphenyl)butan-2-one is an organic compound with the molecular formula C10H12O3. It is a phenolic ketone, characterized by the presence of two hydroxyl groups on the phenyl ring and a butan-2-one moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,5-Dihydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. For example, the condensation of 3,5-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dihydroxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(3,5-Dihydroxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Dihydroxyphenyl)-butan-2-one: Similar in structure but with different hydroxyl group positions.
1-(2,4-Dihydroxyphenyl)ethanone: Another phenolic ketone with a shorter carbon chain.
1-(3,4-Dihydroxyphenyl)-2-butanone: Differing by the position of hydroxyl groups and carbon chain length.
Uniqueness
1-(3,5-Dihydroxyphenyl)butan-2-one is unique due to its specific hydroxyl group positions, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
143406-81-9 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(3,5-dihydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O3/c1-2-8(11)3-7-4-9(12)6-10(13)5-7/h4-6,12-13H,2-3H2,1H3 |
Clé InChI |
MBBPZOTXWBKPET-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
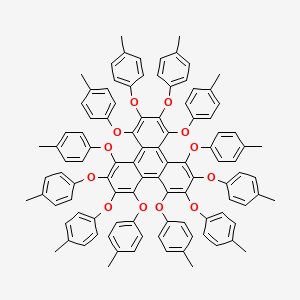
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
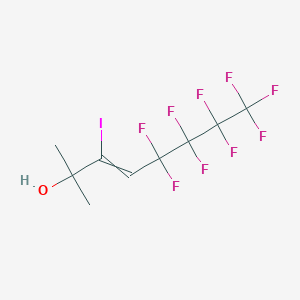
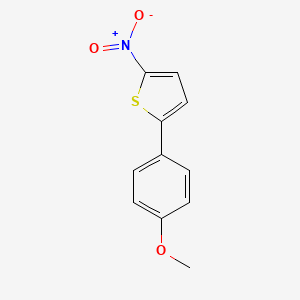
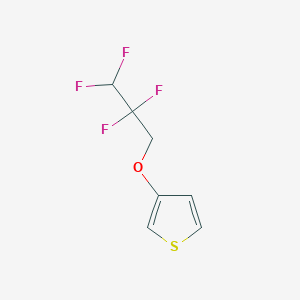
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
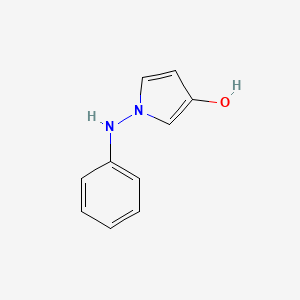
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
